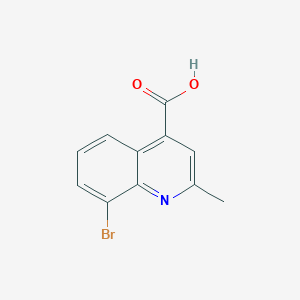

8-Bromo-2-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

8-Bromo-2-methylquinoline-4-carboxylic acid (8-Br-2-MQC) is an important organic compound used for a variety of applications, including synthetic organic chemistry and drug discovery. It is a brominated quinoline derivative, which consists of two nitrogen atoms, two aromatic rings, and one carboxylic acid group. 8-Br-2-MQC has been widely used as a building block for the synthesis of various compounds, such as heterocycles and polymers. In addition, 8-Br-2-MQC has been used in the preparation of drugs for the treatment of cancer, inflammation, and other diseases. Furthermore, 8-Br-2-MQC has been studied for its mechanism of action and its biochemical and physiological effects.

Applications De Recherche Scientifique

Photolabile Protecting Group for Carboxylic Acids

8-Bromo-2-methylquinoline-4-carboxylic acid (BHQ) has been synthesized and studied for its photochemistry, demonstrating greater single-photon quantum efficiency compared to other photolabile protecting groups. BHQ shows significant potential for in vivo multiphoton-induced photolysis due to its increased solubility and low fluorescence, making it particularly useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis and Optimization

The synthesis of related compounds, such as 8-nitroquinoline-2-carboxylic acid, highlights the potential for chemical modification and optimization of this compound derivatives. These compounds undergo a series of transformations, including nitration, bromination, and hydrolysis, demonstrating the compound's versatility and the potential for generating high-yield products under optimized conditions (Gadomsky & Yakuschenko, 2016).

Noncovalent-Bonded Supramolecular Architectures

Studies focusing on noncovalent interactions between 2-methylquinoline/quinoline derivatives and carboxylic acids have increased understanding of binding mechanisms. These interactions facilitate the formation of anhydrous and multicomponent organic acid–base adducts, leading to the development of 1D–3D supramolecular architectures. This research underscores the role of this compound and its analogs in forming complex structures through weak interactions (Gao et al., 2014).

Metal Complexation Studies

The compound has been used to study the formation of binary and ternary nickel (II) complexes, providing insights into the stability constants and species distribution in various pH conditions. These studies contribute to our understanding of metal-ligand interactions, offering potential applications in catalysis and material science (Henríquez et al., 2021).

Brominated Compounds and Synthetic Methodologies

Research into brominated hydroxyquinolines and tetrahydroisoquinolines from marine sources, alongside the development of synthetic methodologies for functionalized quinolines, underscores the compound's role in synthetic chemistry. These studies pave the way for novel syntheses of bioactive molecules and natural product derivatives with potential pharmacological applications (Ma et al., 2007).

Safety and Hazards

BMQA is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

Orientations Futures

Quinoline derivatives have been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as scaffolds for drug discovery . Therefore, future research could focus on exploring the potential biological and pharmaceutical activities of BMQA and its derivatives.

Propriétés

IUPAC Name |

8-bromo-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSBXSPGFHPAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)